molecular formula C8H4BrClFIO B12959589 2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one

2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one

Cat. No.: B12959589
M. Wt: 377.37 g/mol
InChI Key: ZVXPOTKQBOFEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one typically involves multi-step reactions. One common method includes the bromination of 1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one using bromine or a brominating agent under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl ethanones and various oxidized or reduced derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C8H4BrClFIO

Molecular Weight

377.37 g/mol

IUPAC Name

2-bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethanone

InChI

InChI=1S/C8H4BrClFIO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2

InChI Key

ZVXPOTKQBOFEKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.